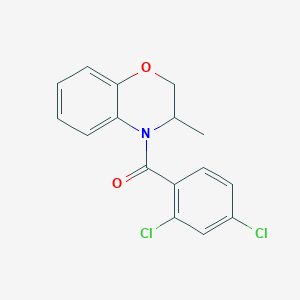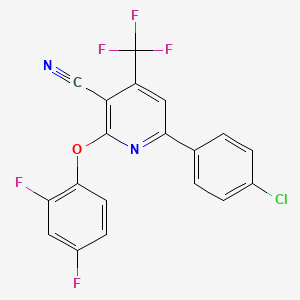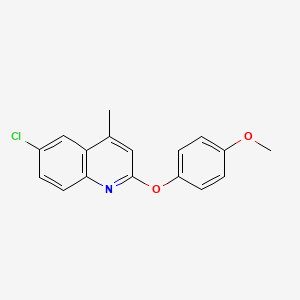![molecular formula C8H4ClNO3 B3037522 7-氯呋喃[2,3-c]吡啶-5-甲酸 CAS No. 478148-53-7](/img/structure/B3037522.png)
7-氯呋喃[2,3-c]吡啶-5-甲酸
概述
描述
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms. The compound has a molecular formula of C8H4ClNO3 and a molecular weight of 197.57 g/mol . Its unique structure, which includes a furan ring fused with a pyridine ring, makes it a valuable compound for various scientific research applications .
科学研究应用
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is used in various scientific research applications due to its unique structure and properties. It is valuable for studying molecular interactions and designing new drugs . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used to investigate the interactions between small molecules and biological targets . Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts .
安全和危害
作用机制
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Mode of Action
Pharmacokinetics
The compound’s predicted properties include a density of 16±01 g/cm3, a boiling point of 3934±370 °C at 760 mmHg, and a logP of 144 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Pyridine derivatives have been associated with various biological activities .
准备方法
The synthesis of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with furan-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and a controlled environment to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by another functional group through a nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions allow the formation of carbon-carbon bonds between the fluoropyridine and other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reagents and conditions used in the reactions .
相似化合物的比较
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloropyridine: A simpler compound with a similar pyridine ring structure but without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pyridine ring and chlorine atom.
Fluoropyridines: A class of compounds that incorporate a fluorine atom into a pyridine ring structure.
The uniqueness of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid lies in its fused furan and pyridine rings, along with the presence of a chlorine atom, which collectively contribute to its distinct chemical properties and applications .
属性
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-13-6)3-5(10-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUYPPAYUOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B3037439.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-methyloxime](/img/structure/B3037441.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B3037442.png)
![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B3037447.png)
![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)



![(E)-4-[2-(3,4-difluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B3037455.png)

